molecular formula C26H23NO5 B6544384 N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide CAS No. 929471-36-3

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide

Cat. No. B6544384
M. Wt: 429.5 g/mol
InChI Key: AQAZKVOCNGJTMY-UHFFFAOYSA-N
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Description

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide (DMMB) is a type of small molecule that has been used in a variety of research applications. DMMB is a compound of the benzofuran family, which is known for its ability to bind to various proteins, making it an attractive target for medicinal and drug design. DMMB has been used in the synthesis of several drugs, and its wide range of applications in the scientific research field has made it a popular choice for researchers.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide involves the condensation of 2,5-dimethoxybenzoic acid with 3-methyl-1-benzofuran-5-carboxaldehyde, followed by reduction of the resulting Schiff base with sodium borohydride. The resulting amine is then acylated with 4-methylbenzoic anhydride to yield the final product.

Starting Materials
2,5-dimethoxybenzoic acid, 3-methyl-1-benzofuran-5-carboxaldehyde, sodium borohydride, 4-methylbenzoic anhydride

Reaction
Step 1: Condensation of 2,5-dimethoxybenzoic acid with 3-methyl-1-benzofuran-5-carboxaldehyde in the presence of a catalyst such as p-toluenesulfonic acid to yield the corresponding Schiff base., Step 2: Reduction of the Schiff base with sodium borohydride in methanol to yield the corresponding amine., Step 3: Acylation of the amine with 4-methylbenzoic anhydride in the presence of a catalyst such as pyridine to yield the final product, N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide.

Scientific Research Applications

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide has been used in a variety of scientific research applications, including drug design, medicinal chemistry, and biochemistry. It has been used to synthesize a variety of drugs, including anti-cancer agents, antibiotics, and anti-inflammatory agents. N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide has also been used in the study of protein-protein interactions, as it has been shown to bind to various proteins. In addition, N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide has been used in studies of enzyme inhibition, as it has been shown to inhibit the activity of certain enzymes.

Mechanism Of Action

The mechanism of action of N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide is not fully understood. However, it is believed to bind to certain proteins and inhibit their activity. It is thought that N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide binds to the active site of the protein, blocking the binding of other molecules and preventing the protein from functioning. This inhibition of the protein's activity can lead to a variety of effects, depending on the type of protein that is targeted.

Biochemical And Physiological Effects

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in the metabolism of certain molecules. In addition, N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide has been shown to inhibit the proliferation of certain cancer cells, suggesting that it may have anti-cancer properties. N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide has also been shown to have anti-inflammatory effects, suggesting that it may be useful in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

The use of N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide in laboratory experiments has several advantages. It is a small molecule, which makes it easy to handle and store. In addition, it is relatively inexpensive, making it an attractive option for researchers. However, there are some limitations to the use of N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide in laboratory experiments. It is not possible to use N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide in vivo experiments, as it is not suitable for use in humans or animals. In addition, the mechanism of action of N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

Future research on N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide should focus on further elucidating its mechanism of action and determining its potential therapeutic uses. In addition, further research should be done to investigate the effects of N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide on other proteins and enzymes, as well as its potential anti-cancer and anti-inflammatory properties. Finally, further research should be done to investigate the potential for N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide to be used in vivo experiments, as well as its potential for use in drug design.

properties

IUPAC Name

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO5/c1-15-5-7-17(8-6-15)26(29)27-18-9-11-23-20(13-18)16(2)25(32-23)24(28)21-14-19(30-3)10-12-22(21)31-4/h5-14H,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAZKVOCNGJTMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=C3C)C(=O)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide

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